molecular formula C6H13NO2 B12972417 rel-(1S,3S)-2-aminocyclohexane-1,3-diol

rel-(1S,3S)-2-aminocyclohexane-1,3-diol

Cat. No.: B12972417
M. Wt: 131.17 g/mol
InChI Key: MNLZNJPXUJURMD-WHFBIAKZSA-N
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Description

rel-(1S,3S)-2-Aminocyclohexane-1,3-diol is a chiral cyclohexane derivative featuring amino and hydroxyl groups at positions 2, 1, and 2. These compounds are typically used as intermediates in organic synthesis and pharmaceutical research due to their stereochemical complexity and functional group diversity . The molecular formula is C₆H₁₃NO₂ (molecular weight: 131.17 g/mol), with solubility in polar solvents like dimethyl sulfoxide (DMSO) and storage recommendations at 2–8°C under inert conditions .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1S,3S)-2-aminocyclohexane-1,3-diol

InChI

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5-/m0/s1

InChI Key

MNLZNJPXUJURMD-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H](C([C@H](C1)O)N)O

Canonical SMILES

C1CC(C(C(C1)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3S)-2-aminocyclohexane-1,3-diol typically involves the reduction of a precursor compound, such as a cyclohexanone derivative. One common method is the catalytic hydrogenation of 2-aminocyclohexane-1,3-dione using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: rel-(1S,3S)-2-aminocyclohexane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further reduce the compound to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

rel-(1S,3S)-2-aminocyclohexane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rel-(1S,3S)-2-aminocyclohexane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The stereochemistry of cyclohexane derivatives significantly influences their physicochemical and biological properties. Below is a comparative analysis of rel-(1S,3S)-2-aminocyclohexane-1,3-diol with related compounds:

Table 1: Key Structural and Functional Group Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Stereochemistry Functional Groups
This compound Not reported C₆H₁₃NO₂ 131.17 (1S,3S) Amino, diol
rel-(1R,2R,3S)-2-Aminocyclohexane-1,3-diol 38332-12-6 C₆H₁₃NO₂ 131.17 (1R,2R,3S) Amino, diol
rel-(1S,3R,5S)-3-(((Benzyloxy)carbonyl)amino)-5-hydroxycyclohexane-1-carboxylic acid 882855-68-7 C₁₆H₁₉NO₅ 293.32 (1S,3R,5S) Carboxylic acid, benzyloxycarbonyl, amino, hydroxyl
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1S,3S)-rel-(R)-cyano(3-phenoxyphenyl)methyl ester 67375-30-8 C₂₂H₁₉Cl₂NO₃ 416.30 (1S,3S)-rel Pyrethroid ester, cyano, phenoxy

Key Observations :

  • Stereochemical Impact : The (1S,3S) configuration in the target compound distinguishes it from the (1R,2R,3S) isomer, which alters hydrogen bonding and solubility profiles .
  • Functional Groups: The absence of ester or aromatic groups in this compound contrasts with the pyrethroid in , which has insecticidal activity due to its ester and cyano groups .

Physicochemical and Application Comparisons

Key Findings :

  • Solubility: Amino-diol derivatives exhibit polar solubility (e.g., DMSO), whereas pyrethroids are lipophilic, aligning with their biological targets .
  • Toxicity: The pyrethroid’s high toxicity to aquatic life (LC₅₀ = 0.00093 mg/L for fish) contrasts with the research-focused aminocyclohexanediols, which lack reported ecotoxicological data .

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